molecular formula C14H16N4O3 B6143198 N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine CAS No. 855715-25-2

N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine

Cat. No.: B6143198
CAS No.: 855715-25-2
M. Wt: 288.30 g/mol
InChI Key: DXQGHPMOABEZDJ-UHFFFAOYSA-N
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Description

N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine is a complex organic compound characterized by its unique molecular structure. This compound is part of the oxadiazole family, which is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine typically involves multiple steps. One common method starts with the reaction of 4-nitroaniline with chloroacetyl chloride to form 4-nitrophenyl chloroacetamide. This intermediate is then reacted with hydrazine hydrate to produce the corresponding hydrazide. The hydrazide is subsequently cyclized with acetic anhydride to form the oxadiazole ring.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors and continuous flow systems are often employed to handle the chemical reactions. The use of catalysts and controlled reaction conditions helps in achieving high purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives and carboxylic acids.

  • Reduction: Production of amines and alcohols.

  • Substitution: Generation of various substituted oxadiazoles and cyclopentanamines.

Scientific Research Applications

N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine has found applications in several scientific research areas:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 1,3,4-Oxadiazole derivatives

  • Cyclopentanamine derivatives

  • Other nitrophenyl-containing compounds

Properties

IUPAC Name

N-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c19-18(20)12-7-5-10(6-8-12)14-17-16-13(21-14)9-15-11-3-1-2-4-11/h5-8,11,15H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQGHPMOABEZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401319866
Record name N-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831952
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

855715-25-2
Record name N-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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